molecular formula C21H22O3 B048931 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one CAS No. 124392-68-3

3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one

Cat. No. B048931
M. Wt: 322.4 g/mol
InChI Key: TUPADJLQVBXVPH-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one, also known as DMBO, is a synthetic compound that has been widely studied for its potential applications in scientific research. DMBO is a benzoxepinone derivative that has been synthesized through various methods and has shown promising results in several areas of research.

Mechanism Of Action

The mechanism of action of 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one is not fully understood, but it has been proposed that 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one may act by inhibiting the activity of certain enzymes or signaling pathways that are involved in cell proliferation, oxidative stress, and inflammation.

Biochemical And Physiological Effects

3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the inhibition of pro-inflammatory cytokine production.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one in lab experiments is its high purity and ease of synthesis. 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has also been shown to exhibit potent activity against several biological targets, making it a promising compound for further research. However, one limitation of using 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.

Future Directions

There are several future directions for research on 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one, including further studies on its mechanism of action, its potential applications in cancer therapy, and its neuroprotective effects. Additionally, the development of more efficient synthesis methods and the exploration of 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one derivatives may lead to the discovery of more potent and selective compounds. Overall, 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has shown great potential as a valuable tool for scientific research.

Synthesis Methods

3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one can be synthesized through several methods, including the reaction of 4-methoxybenzaldehyde with 3,4-dihydro-6,8,9-trimethyl-1H-benzo[e]pyran-2,5-dione in the presence of a catalytic amount of piperidine. Another method involves the reaction of 4-methoxybenzaldehyde with 3,4-dihydro-6,8,9-trimethyl-1H-benzo[e]pyran-2,5-dione in the presence of sodium methoxide. Both methods have been reported to yield 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one with high purity.

Scientific Research Applications

3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been studied for its potential applications in several areas of scientific research, including cancer research, neuroprotection, and anti-inflammatory activity. 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has also been shown to have neuroprotective effects against oxidative stress-induced damage in neuronal cells. Additionally, 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

124392-68-3

Product Name

3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

(4Z)-4-[(4-methoxyphenyl)methylidene]-6,8,9-trimethyl-2,3-dihydro-1-benzoxepin-5-one

InChI

InChI=1S/C21H22O3/c1-13-11-14(2)19-20(22)17(9-10-24-21(19)15(13)3)12-16-5-7-18(23-4)8-6-16/h5-8,11-12H,9-10H2,1-4H3/b17-12-

InChI Key

TUPADJLQVBXVPH-ATVHPVEESA-N

Isomeric SMILES

CC1=CC(=C2C(=C1C)OCC/C(=C/C3=CC=C(C=C3)OC)/C2=O)C

SMILES

CC1=CC(=C2C(=C1C)OCCC(=CC3=CC=C(C=C3)OC)C2=O)C

Canonical SMILES

CC1=CC(=C2C(=C1C)OCCC(=CC3=CC=C(C=C3)OC)C2=O)C

synonyms

1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((4-methoxyphenyl)methylene)-6,8 ,9-trimethyl-

Origin of Product

United States

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